N'-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide
Description
N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring and a carbohydrazide group, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C13H9Cl2N3O2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N'-(2,4-dichlorobenzoyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-8-4-5-9(10(15)7-8)12(19)17-18-13(20)11-3-1-2-6-16-11/h1-7H,(H,17,19)(H,18,20) |
InChI Key |
OPSOTFKPKBZBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting the metabolic pathways of the target organisms.
Comparison with Similar Compounds
Similar Compounds
N’-phenyl pyridylcarbohydrazides: These compounds share a similar core structure but differ in the substituents attached to the phenyl and pyridyl rings.
Pyridine-2-carbohydrazides: These compounds have a similar pyridine ring and carbohydrazide group but lack the dichlorophenyl moiety.
Uniqueness
N’-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
